3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-5-methoxy-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-5-3-2-4-6(9-5)7(8)11-10-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPBFXROBAMOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(NN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Methyl Acetoacetate
Reaction of 5-amino-4-bromopyrazole with methyl acetoacetate in glacial acetic acid at reflux (110°C, 8 h) generates the pyridine ring via Knorr-type cyclization. The bromine substituent at position 4 directs regioselective ring closure, yielding 5-methoxy-1H-pyrazolo[4,3-b]pyridine-4-bromo intermediate (Table 1).
Table 1: Cyclization Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 110°C | 78 |
| Solvent | Glacial AcOH | 82 |
| Catalyst (p-TsOH) | 5 mol% | 85 |
Alternative Route: Hydrazine Cyclization
Condensation of 3-methoxy-5-bromopyridine-2-carbaldehyde with hydrazine hydrate (EtOH, Δ) produces the pyrazole ring, though with lower regiocontrol (yield: 65–68%).
Regioselective Bromination at Position 3
Diazotization-Bromination Sequence
Treatment of 5-methoxy-1H-pyrazolo[4,3-b]pyridine with NaNO₂ in HBr/AcOH at -5°C initiates diazonium intermediate formation, followed by bromide displacement (Scheme 1).
Scheme 1
5-Methoxy intermediate → Diazonium salt (NaNO₂/HBr) → 3-Bromo product
Key Data :
Direct Electrophilic Bromination
N-Bromosuccinimide (NBS) in DMF at 25°C selectively brominates position 3 due to the methoxy group’s +M effect at position 5 (Table 2).
Table 2: Bromination Efficiency
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NBS | DMF | 4 | 84 |
| Br₂ | AcOH | 6 | 72 |
| HBr/H₂O₂ | DCM | 3 | 68 |
Methoxylation Strategies at Position 5
Nucleophilic Aromatic Substitution
Displacement of a pre-installed chloride at position 5 with NaOMe in DMF (80°C, 12 h) achieves 92% methoxylation, though requires harsh conditions that may degrade bromine substituents.
Copper-Catalyzed Coupling
Ullmann-type coupling of 3-bromo-5-iodo precursor with CuI (20 mol%), 1,10-phenanthroline, and MeONa in DMSO at 100°C installs methoxy groups with 78% yield while preserving bromine integrity.
Integrated Synthetic Routes
Sequential Functionalization Pathway
-
Pyrazole ring formation (methyl acetoacetate method) → 85%
-
Bromination (NBS/DMF) → 84%
-
Methoxylation (CuI/MeONa) → 78%
Overall Yield : 85% × 84% × 78% = 55.6%
Convergent Approach
Parallel synthesis of 3-bromo and 5-methoxy intermediates followed by Suzuki-Miyaura cross-coupling (Pd(OAc)₂, SPhos) achieves 68% overall yield but introduces palladium removal challenges.
Mechanistic and Kinetic Considerations
Bromination Regiochemistry
DFT calculations reveal that bromine addition at position 3 is favored by:
Solvent Effects on Methoxylation
Polar aprotic solvents (DMF, DMSO) enhance methoxide nucleophilicity, while protic solvents (MeOH) retard reaction rates (k = 0.15 min⁻¹ in DMF vs. 0.04 min⁻¹ in MeOH).
Industrial Scalability and Process Optimization
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
Substitution Reactions: Products include various substituted pyrazolopyridines with different functional groups.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated compounds and reduced derivatives.
Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine often involves various synthetic pathways that enhance its utility in drug development. The compound serves as an intermediate for producing several derivatives that exhibit enhanced biological activities.
This compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific kinases involved in cancer progression and other diseases.
Kinase Inhibition
- Mechanism of Action : The pyrazolo[4,3-b]pyridine scaffold is known for its ability to interact with ATP-binding sites on kinases. This interaction is crucial for developing selective kinase inhibitors that can modulate signaling pathways involved in cell proliferation and survival .
- Case Studies : Research has demonstrated that derivatives of this compound exhibit nanomolar inhibitory activity against various kinases, including TRKA, which is implicated in neurotrophic receptor signaling pathways. In one study, synthesized derivatives were tested against TRKA and showed significant inhibition compared to control compounds .
Material Science Applications
Beyond pharmacological applications, this compound has potential uses in material science due to its photophysical properties.
Fluorophore Development
- Photophysical Properties : The compound's structural characteristics allow it to act as an emergent fluorophore. Its ability to form stable crystals with unique conformational arrangements enhances its applicability in solid-state devices and sensors .
- Research Implications : Studies focusing on the solid-state properties of pyrazolo derivatives have indicated their potential use in developing new materials with tailored optical properties for applications in optoelectronics and photonics .
Comparative Analysis of Derivatives
The following table summarizes key derivatives synthesized from this compound along with their biological activities:
| Derivative | Biological Activity | Inhibition Potency (IC50) |
|---|---|---|
| Compound A (substituted at C4) | TRKA inhibitor | 50 nM |
| Compound B (substituted at C6) | Antitumor activity | 30 nM |
| Compound C (with halogen at C3) | Selective kinase inhibition | 20 nM |
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity. This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. By targeting these pathways, the compound can effectively inhibit the growth of cancer cells and induce apoptosis (programmed cell death).
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and properties of 3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine and its analogs:
Biological Activity
3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine is a member of the pyrazolo[4,3-b]pyridine family, which has garnered attention for its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the context of cancer therapy and infectious diseases. Understanding its biological activity involves exploring its mechanism of action, structure-activity relationships (SAR), and its effects on various biological systems.
The biological activity of this compound primarily stems from its interaction with specific molecular targets, notably kinases involved in cell signaling pathways. The compound may mimic purine bases like adenine and guanine, allowing it to interfere with cellular processes such as proliferation and differentiation.
Target Kinases
- Tropomyosin Receptor Kinases (TRKs) : These kinases are crucial for cell growth and differentiation. Inhibition of TRKs by this compound can lead to reduced tumor growth in various cancer models.
- TBK1 (TANK-binding kinase 1) : Recent studies have identified derivatives of pyrazolo[3,4-b]pyridine as potent TBK1 inhibitors. For instance, a related compound exhibited an IC50 value of 0.2 nM against TBK1, indicating strong inhibitory potential .
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer Activity | Inhibits growth in various cancer cell lines (e.g., A172, U87MG) via kinase inhibition. |
| Antitubercular Activity | Demonstrated efficacy against Mycobacterium tuberculosis in preliminary assays. |
| Cell Cycle Modulation | Induces cell cycle arrest and apoptosis in cancer cells by inhibiting CDK2/CDK9. |
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo[4,3-b]pyridine derivatives:
-
Anticancer Studies :
- A study showed that compounds similar to this compound arrested the cell cycle and induced apoptosis in HeLa and MCF7 cancer cell lines through inhibition of cyclin-dependent kinases (CDKs) .
- Another research highlighted its role as a TRK inhibitor, leading to significant suppression of tumor growth in BaF3 cells with specific mutations.
-
Antitubercular Activity :
- Research indicated that modifications to the pyrazolo[3,4-b]pyridine scaffold could enhance its effectiveness against Mycobacterium tuberculosis. Compounds with specific substitutions were tested for their binding affinity to pantothenate synthetase from M. tuberculosis, showing promising results in vitro .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of the methoxy group at position 5 and bromine at position 3 significantly influence the compound's biological properties. Variations in these substituents can lead to altered potency against different targets:
| Substituent | Effect on Activity |
|---|---|
| Bromine (Br) | Enhances kinase inhibition properties |
| Methoxy (OCH₃) | Improves solubility and bioavailability |
Q & A
Q. Q1. What are the optimized synthetic routes for 3-bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of substituted pyridine precursors with hydrazine derivatives. For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine (8.0 equiv) at 110°C for 16 hours yields the pyrazolo[4,3-b]pyridine core. Subsequent bromination with HBr and purification via column chromatography achieves ~29% yield . Key variables include:
- Temperature : Higher temperatures (>100°C) accelerate cyclization but may degrade sensitive intermediates.
- Solvent choice : Polar aprotic solvents (DMF, DCM) stabilize intermediates, while aqueous workups minimize side products .
- Catalysts : Pd-based catalysts (e.g., Pd₂(dba)₃/XPhos) enable Suzuki-Miyaura couplings for functionalization .
Q. Q2. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in regiochemistry?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C5, bromine at C3). For example, the methoxy group shows a singlet near δ 3.8 ppm, while aromatic protons exhibit splitting patterns consistent with pyrazolo[4,3-b]pyridine .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 228.05 for C₇H₆BrN₃O) .
- X-ray crystallography : Resolves regiochemical ambiguities in complex analogs .
Advanced Research Questions
Q. Q3. How do substituent modifications (e.g., bromine vs. chlorine, methoxy vs. methyl) impact kinase selectivity and binding affinity?
Methodological Answer: Substituent positioning critically alters kinase inhibition profiles:
- Bromine at C3 : Enhances halogen bonding with kinase ATP-binding pockets (e.g., FGFR1, EGFR). Replacement with chlorine reduces steric bulk but weakens hydrophobic interactions .
- Methoxy at C5 : Improves solubility and metabolic stability compared to methyl groups. However, bulky substituents at C5 may hinder binding to kinases with narrow active sites .
Case Study : 3-Bromo-5-methoxy derivatives show 10-fold higher IC₅₀ against FGFR1 than 5-chloro analogs due to optimized hydrogen bonding with gatekeeper residues .
Q. Q4. What strategies mitigate challenges in regioselective functionalization of the pyrazolo[4,3-b]pyridine core?
Methodological Answer:
- Directed ortho-metalation : Use of directing groups (e.g., Boc-protected NH) enables selective bromination at C3 .
- Cross-coupling optimization : Pd/XPhos catalysts achieve selective C5 methoxy introduction via Ullmann coupling, minimizing competing C7 substitution .
- Protecting groups : THP (tetrahydropyranyl) protection of NH prevents unwanted side reactions during functionalization .
Q. Q5. How do structural analogs (e.g., 5-bromo-1H-pyrazolo[3,4-b]pyridine) differ in reactivity and biological activity?
Methodological Answer: A comparative analysis of analogs reveals:
Experimental Design & Data Contradictions
Q. Q6. How should researchers resolve discrepancies in reported synthetic yields (e.g., 29% vs. 70%) for intermediates?
Methodological Answer: Discrepancies often arise from:
- Purification methods : Column chromatography vs. recrystallization (e.g., tert-butyl carbamate intermediates purified via chromatography yield 88%, while aqueous workups drop to 29%) .
- Catalyst loading : Pd₂(dba)₃ at 5 mol% vs. 2 mol% impacts coupling efficiency in later stages .
Recommendation : Replicate conditions precisely (e.g., inert atmosphere, degassed solvents) and validate purity via HPLC .
Q. Q7. What mechanistic insights explain conflicting reports on the compound’s metabolic stability?
Methodological Answer:
- In vitro vs. in vivo models : Microsomal assays may underestimate first-pass metabolism due to lack of phase II enzymes .
- Species differences : Human hepatocytes show faster CYP3A4-mediated demethylation of the methoxy group compared to rodent models .
Resolution : Use stable isotope labeling (e.g., ¹³C-methoxy) to track metabolite formation in pharmacokinetic studies .
Analytical & Computational Tools
Q. Q8. Which computational methods predict the compound’s interaction with kinase targets, and how are they validated?
Methodological Answer:
- Docking simulations : AutoDock Vina or Schrödinger Glide model binding poses with FGFR1 (PDB: 3TT0). Validate via mutagenesis (e.g., K508A mutation disrupts predicted hydrogen bonds) .
- MD simulations : GROMACS simulations (100 ns) assess conformational stability of ligand-receptor complexes .
- QSAR models : Train models using IC₅₀ data from analogs to predict activity of new derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
